molecular formula C8H18Si B1590635 Vinyl-T-butyldimethylsilane CAS No. 24858-02-4

Vinyl-T-butyldimethylsilane

Cat. No. B1590635
CAS RN: 24858-02-4
M. Wt: 142.31 g/mol
InChI Key: QIFZBTPXXULUNF-UHFFFAOYSA-N
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Description



  • Vinyl-T-butyldimethylsilane (VTBMS) is an organosilicon compound used as a monomer in specialized polymeric materials.

  • It is a clear, colorless liquid with a boiling point of 136°C and a density of approximately 0.76 g/ml at 25°C.

  • VTBMS exhibits low polarity due to the presence of the silicon atom and is highly reactive toward various organic and inorganic reactants.

  • It is commonly used in organic synthesis and has unique properties relevant to the chemical industry.





  • Synthesis Analysis



    • VTBMS can be synthesized through various routes, including hydrosilylation, radical polymerization, anionic polymerization, and metal-catalyzed coupling reactions.

    • One common method involves the reaction of t-butyl chloride with dimethylchlorosilane to form VTBMS.





  • Molecular Structure Analysis



    • The molecular formula of VTBMS is C8H18Si with a molecular weight of 142.31 g/mol .

    • It contains a vinyl group (C=C) and two tert-butyl groups (t-Bu) attached to a silicon atom.





  • Chemical Reactions Analysis



    • VTBMS can undergo various chemical reactions, including silylation reactions where it introduces a t-butyldimethylsilyl (TBDMS) group to functional groups like alcohols, amines, and carboxylic acids.




  • Scientific Research Applications

    1. Protection of Functional Groups in Organic Chemistry

    • Application Summary: Vinyl-T-butyldimethylsilane, also known as t-butyldimethylsilane, is used as an effective silylation reagent for the protection of functional groups such as alcohols, amines, and carboxylic acids .
    • Method of Application: The compounds containing these functional groups are treated with t-butyldimethylsilane in the presence of a catalytic amount of palladium on carbon . This provides a new, convenient method for the introduction of a t-butyldimethylsilyl (TBDMS) group .
    • Results/Outcomes: The treatment results in the protection of the functional groups, which is a crucial step in many organic synthesis procedures .

    2. Synthesis of Vinyl-Containing Polydimethylsiloxane

    • Application Summary: Vinyl-T-butyldimethylsilane is used in the synthesis of copoly(methylvinyl)(dimethyl)siloxanes .
    • Method of Application: The synthesis involves the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane in an active medium, followed by thermal condensation in a vacuum .
    • Results/Outcomes: The process results in a range of copolymers exhibiting finely tuned molecular weights spanning between 1500 and 20,000 .

    3. Degradable Vinyl Polymers for Biomedical Applications

    • Application Summary: Vinyl-T-butyldimethylsilane is used in the development of degradable vinyl polymers for biomedical applications . These polymers are attractive materials due to their ease of synthesis and their broad diversity of architectures, compositions, and functionalities .
    • Method of Application: The development of synthetic strategies to enable complete or partial degradation of vinyl polymers is of great importance because it offers new opportunities for the application of these materials .
    • Results/Outcomes: The development of these degradable vinyl polymers has opened up new possibilities for their use in biomedical applications, such as drug delivery devices and tissue engineering scaffolds .

    4. Synthesis of Block Copolymers

    • Application Summary: Vinyl-T-butyldimethylsilane is used in the synthesis of block copolymers .
    • Method of Application: A sequential protocol is used to afford tri- and pentablock copolymers of NBVE, CEVE, and tert-butyldimethylsilyl ethylene glycol vinyl ether (SiEGVE) .
    • Results/Outcomes: The process results in the production of diblock copolymers of IBVE and -methylstyrene .

    5. Synthesis of tert-Butyldimethylsilyl Ethylene Glycol Vinyl Ether

    • Application Summary: Vinyl-T-butyldimethylsilane is used in the synthesis of tert-butyldimethylsilyl ethylene glycol vinyl ether (SiEGVE) .
    • Method of Application: A sequential protocol is used to afford tri- and pentablock copolymers of NBVE, CEVE and SiEGVE . Diblock copolymers of IBVE and -methylstyrene were also produced by sequential approach with initiation by HBr/FeCl3/nBu4NBr .
    • Results/Outcomes: The process results in the production of diblock copolymers of IBVE and -methylstyrene .

    6. Synthesis of Carbon-Carbon Backbones

    • Application Summary: Vinyl-T-butyldimethylsilane is used in the synthesis of carbon-carbon backbones . These backbones are extremely resistant to degradation, which limits their uses .
    • Method of Application: The development of synthetic strategies to enable complete or partial degradation of vinyl polymers is of great importance because it will offer new opportunities for the application of these materials .
    • Results/Outcomes: The development of these degradable vinyl polymers has opened up new possibilities for their use in biomedical applications, such as drug delivery devices and tissue engineering scaffolds .

    Safety And Hazards



    • Highly flammable liquid and vapor

    • Causes skin and eye irritation

    • Handle with care and follow safety precautions.




  • Future Directions



    • Further research on VTBMS applications, optimization of synthesis methods, and exploration of novel uses.




    properties

    IUPAC Name

    tert-butyl-ethenyl-dimethylsilane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H18Si/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QIFZBTPXXULUNF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)[Si](C)(C)C=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H18Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30546587
    Record name tert-Butyl(ethenyl)dimethylsilane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30546587
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    142.31 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Vinyl-T-butyldimethylsilane

    CAS RN

    24858-02-4
    Record name tert-Butyl(ethenyl)dimethylsilane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30546587
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Vinyl-tert-butyldimethylsilane
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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